Cas no 2375270-42-9 (2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride)

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride
- 2375270-42-9
- EN300-7437483
- 2-(chloromethyl)-4-methoxybenzene-1-sulfonyl chloride
-
- インチ: 1S/C8H8Cl2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3
- InChIKey: UAKXVRJFJMELDM-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=CC(=CC=1CCl)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 253.9571207g/mol
- どういたいしつりょう: 253.9571207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7437483-10.0g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonyl chloride |
2375270-42-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Enamine | EN300-7437483-1.0g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonyl chloride |
2375270-42-9 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7437483-0.25g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonyl chloride |
2375270-42-9 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
Aaron | AR028IEC-250mg |
2-(chloromethyl)-4-methoxybenzene-1-sulfonylchloride |
2375270-42-9 | 95% | 250mg |
$530.00 | 2025-02-16 | |
Aaron | AR028IEC-2.5g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonylchloride |
2375270-42-9 | 95% | 2.5g |
$2025.00 | 2025-02-16 | |
Aaron | AR028IEC-50mg |
2-(chloromethyl)-4-methoxybenzene-1-sulfonylchloride |
2375270-42-9 | 95% | 50mg |
$265.00 | 2025-02-16 | |
1PlusChem | 1P028I60-250mg |
2-(chloromethyl)-4-methoxybenzene-1-sulfonylchloride |
2375270-42-9 | 95% | 250mg |
$516.00 | 2024-05-23 | |
Enamine | EN300-7437483-0.5g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonyl chloride |
2375270-42-9 | 95.0% | 0.5g |
$579.0 | 2025-03-11 | |
Enamine | EN300-7437483-5.0g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonyl chloride |
2375270-42-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Aaron | AR028IEC-10g |
2-(chloromethyl)-4-methoxybenzene-1-sulfonylchloride |
2375270-42-9 | 95% | 10g |
$4413.00 | 2023-12-15 |
2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Wei Chen Nanoscale, 2015,7, 6957-6990
2-(Chloromethyl)-4-methoxybenzenesulfonyl chlorideに関する追加情報
2-(Chloromethyl)-4-methoxybenzenesulfonyl Chloride: A Comprehensive Overview
The compound 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride, identified by the CAS registry number 2375270-42-9, is a highly specialized organic compound with significant applications in various chemical and pharmaceutical industries. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a chloromethyl-substituted aromatic ring. The presence of the methoxy group at the 4-position of the benzene ring adds to its chemical versatility, making it a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the importance of sulfonyl chloride derivatives in drug design and development. The sulfonyl chloride group is known for its reactivity, which makes it an excellent electrophile in nucleophilic substitution reactions. This property has been exploited in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. The chloromethyl substituent further enhances the reactivity of the molecule, making it a versatile building block in organic synthesis.
The methoxy group at the 4-position of the benzene ring plays a crucial role in modulating the electronic properties of the molecule. This substitution pattern not only stabilizes the sulfonyl chloride group but also influences the molecule's solubility and bioavailability. Recent research has demonstrated that such substitutions can significantly impact the pharmacokinetic properties of drugs, making this compound an attractive candidate for drug delivery systems.
In terms of synthesis, 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride can be prepared through a variety of methods, including Friedel-Crafts acylation and subsequent sulfonation. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact of production.
The stability and reactivity of this compound have been extensively studied under various conditions. Research indicates that it exhibits good thermal stability under controlled conditions, making it suitable for use in high-temperature reactions. However, care must be taken to avoid exposure to moisture, as this can lead to hydrolysis and degradation of the sulfonyl chloride group.
In conclusion, 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride is a versatile and valuable compound with wide-ranging applications in organic synthesis and drug development. Its unique structure and reactivity make it an indispensable tool for chemists and pharmacologists alike. As research continues to uncover new applications and improved synthetic methods, this compound is poised to play an even greater role in advancing modern medicine.
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